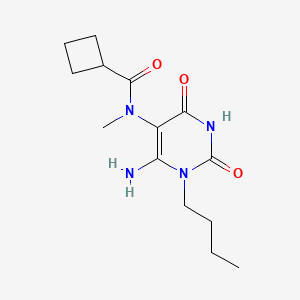
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as AICAR, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and has been investigated for its potential therapeutic effects in a variety of diseases.
Wirkmechanismus
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide activates AMPK by mimicking the effects of AMP, which is an endogenous activator of AMPK. AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various metabolic effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has also been shown to have anti-inflammatory effects, and its activation of AMPK has been implicated in the regulation of autophagy and apoptosis.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In muscle cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase glucose uptake and fatty acid oxidation, leading to increased energy production and improved exercise performance. In liver cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to decrease glucose production and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. In adipose tissue, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase fatty acid oxidation and decrease lipogenesis, suggesting a potential role in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has several advantages as a tool for scientific research. It is a potent and specific activator of AMPK, and its effects can be easily measured using various biochemical and physiological assays. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has some limitations as well. It can be toxic at high concentrations and can activate other signaling pathways besides AMPK, leading to potential off-target effects. Additionally, the effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific activators of AMPK, which could have improved therapeutic potential. Another area of interest is the investigation of the role of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide and AMPK in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide as a tool for the study of autophagy and apoptosis is an area of active research.
Synthesemethoden
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of various compounds such as 4-chloropyrimidine, ethyl acetoacetate, and N-methylcyclobutanecarboxamide. The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been extensively studied and optimized, and various methods have been developed to produce high yields of pure N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been widely used in scientific research as a tool to study the role of AMPK in cellular metabolism and energy homeostasis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to activate AMPK in various cell types, including muscle, liver, and adipose tissue, and has been investigated for its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.
Eigenschaften
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-4-8-18-11(15)10(12(19)16-14(18)21)17(2)13(20)9-6-5-7-9/h9H,3-8,15H2,1-2H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXNQVFHRBDOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(C)C(=O)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

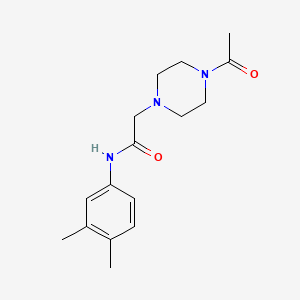
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
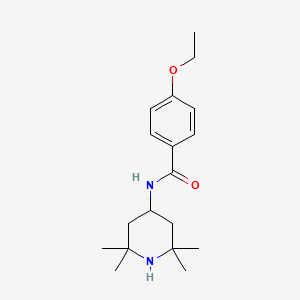
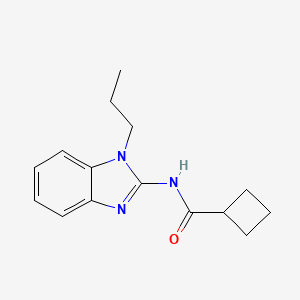
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)
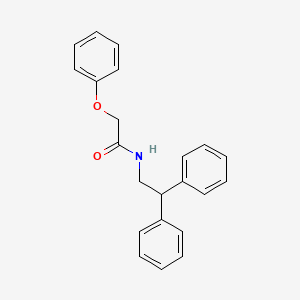

![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)